molecular formula C45H55NO14 B1144564 Taxol E CAS No. 158948-96-0

Taxol E

Cat. No.: B1144564
CAS No.: 158948-96-0
M. Wt: 833.9 g/mol
InChI Key: OKEKLOJNCOIPIT-RLNDXAGLSA-N
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Description

Taxol E, also known as paclitaxel, is a natural product derived from the bark of the Pacific yew tree, Taxus brevifolia. It is a highly potent chemotherapeutic agent widely used in the treatment of various cancers, including ovarian, breast, and lung cancers. This compound works by stabilizing microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Taxol E can be synthesized through several methods, including botanical extraction, chemical synthesis, and biosynthesis. The chemical synthesis of this compound involves a complex series of reactions, starting from simpler organic molecules. One of the key intermediates in the synthesis is taxadiene, which undergoes a series of oxidation, acylation, and cyclization reactions to form the final product .

Industrial Production Methods: Industrial production of this compound primarily relies on semi-synthetic methods, where the precursor baccatin III, extracted from the needles of the European yew tree, is chemically modified to produce this compound. Advances in biotechnology have also enabled the production of this compound using engineered microorganisms, such as Escherichia coli and yeast, which can produce the compound through fermentation processes .

Chemical Reactions Analysis

Types of Reactions: Taxol E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the structure of this compound to enhance its efficacy and reduce side effects.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various analogs of this compound, which are studied for their improved pharmacological properties and reduced toxicity .

Scientific Research Applications

Taxol E has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Taxol E exerts its effects by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This stabilization disrupts the normal dynamic reorganization of the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The primary molecular targets of this compound are the microtubules, and its action involves pathways related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its natural origin and its ability to stabilize microtubules more effectively than other compounds. Its complex structure and multiple functional groups allow for various chemical modifications, making it a versatile compound for developing new therapeutic agents .

Biological Activity

Taxol E, also known as paclitaxel, is a highly studied chemotherapeutic agent derived from the bark of the Pacific yew tree (Taxus brevifolia). Its biological activity primarily revolves around its unique mechanism of action as a microtubule stabilizer, which has made it a cornerstone in cancer treatment, particularly for breast, ovarian, and lung cancers. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its effects by binding to the beta subunit of tubulin, promoting the assembly of microtubules while preventing their disassembly. This stabilization leads to mitotic arrest and ultimately triggers apoptosis in cancer cells. Unlike traditional microtubule inhibitors like colchicine, which prevent polymerization, this compound enhances microtubule formation and stability, leading to disrupted mitotic processes in cancer cells .

Biological Profile

The following table summarizes key biological activities and effects associated with this compound:

Biological Activity Description
Microtubule Stabilization Promotes assembly and prevents disassembly of microtubules.
Mitotic Arrest Induces cell cycle arrest at the G2/M phase, leading to apoptosis.
Antitumor Activity Effective against various cancers including breast, ovarian, and lung cancers.
Neurotoxicity Associated with chemotherapy-induced peripheral neuropathy (CIPN) in patients.

Clinical Applications

This compound has been approved for use in various cancer treatments. Its efficacy varies based on cancer type:

  • Ovarian Cancer : Approximately 30% response rate in advanced cases .
  • Breast Cancer : Response rates can reach up to 56% in metastatic cases .
  • Lung Cancer : Used as a first-line treatment for non-small cell lung carcinoma.

Case Studies

  • Taxol-Induced Neuropathy Study : A clinical trial involving 70 breast cancer patients assessed the impact of Vitamin E on Taxol-induced neuropathy. The study found that while Vitamin E did not significantly affect nerve conduction parameters overall, it showed a protective effect on sensory nerve function among those treated with Taxol . This highlights the importance of managing side effects associated with Taxol therapy.
  • Efficacy in Ovarian Cancer : A study analyzed the effectiveness of Taxol in combination with other agents for treating advanced ovarian cancer. Results indicated that combining Taxol with targeted therapies improved overall survival rates compared to Taxol alone .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • Pharmacokinetics : Research indicates that the bioavailability of Taxol can be significantly affected by its formulation, necessitating the use of solvents like polyethoxylated castor oil to enhance solubility .
  • Mechanistic Insights : New findings suggest that intratumoral concentrations of Taxol may not be sufficient for inducing mitotic arrest; instead, they may lead to multipolar divisions, complicating treatment outcomes .

Properties

CAS No.

158948-96-0

Molecular Formula

C45H55NO14

Molecular Weight

833.9 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(2S)-2-methylbutanoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C45H55NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h10-19,23,29-31,33-36,38,49-50,55H,9,20-22H2,1-8H3,(H,46,52)/t23-,29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1

InChI Key

OKEKLOJNCOIPIT-RLNDXAGLSA-N

Isomeric SMILES

CC[C@H](C)C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

Canonical SMILES

CCC(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

Synonyms

(αR,βS)-α-Hydroxy-β-[[(2S)-2-methyl-1-oxobutyl]amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano

Origin of Product

United States
Customer
Q & A

Q1: How does Taxol interact with its target and what are the downstream effects?

A1: Taxol exerts its anti-cancer effects by binding to β-tubulin, a protein subunit of microtubules. [, , ] This binding leads to the hyper-stabilization of microtubules, preventing their dynamic assembly and disassembly. [, ] This disruption of microtubule dynamics ultimately blocks the cell cycle and interferes with the proper segregation of chromosomes during mitosis, leading to cell death. [, ]

Q2: Can Taxol induce genetic damage?

A2: Research using Drosophila melanogaster somatic cells suggests that both Taxol and Taxotere (Docetaxel) exhibit genotoxic potential. [] Further research is needed to fully elucidate the mechanisms of this genotoxicity.

Q3: Does the presence of E-cadherin affect the efficacy of Taxol in breast cancer cells?

A3: Interestingly, studies suggest that breast cancer cells expressing E-cadherin, a cell adhesion molecule, exhibit greater resistance to chemotherapy-induced cell death, including death induced by Taxol. [] This resistance was observed in both E-cadherin knock-in models and in breast cancer cells co-cultured with hepatocytes, which induced E-cadherin re-expression. [] This finding suggests that E-cadherin expression may be a potential mechanism of Taxol resistance in metastatic breast cancer.

Q4: Can Taxol's effects be enhanced by combining it with other agents?

A4: Research is exploring the possibility of enhancing Taxol's cytotoxic effects by combining it with other agents. One study investigated the synergistic effect of Taxol with nitric oxide donors like sodium nitroprusside (SNP) on various tumor cell lines. []

Q5: Are there any known effects of Taxol on cellular metabolism?

A5: Studies have shown that microtubule-interfering agents like Taxol can influence the activity of glycolytic enzymes in myocardial cells subjected to hypoxia. [] While high concentrations of Taxol can damage microtubules and decrease cell viability, appropriate concentrations might help preserve microtubule structure and enhance the activity of key glycolytic enzymes during the early stages of hypoxia. []

Q6: What are chiral enol borinates, and how are they connected to Taxol?

A6: Chiral enol borinates are valuable reagents in organic synthesis, particularly for enantioselective aldol reactions. [] These reactions are crucial for constructing complex molecules, including the C-13 side chain of Taxol. [] Research has focused on developing novel chiral enol borinates and applying them in the synthesis of Taxol and its analogs. []

Q7: Is there a connection between Taxol and Aspergillus nidulans?

A7: Aspergillus nidulans is a fungal species used in research to study various cellular processes, including the effects of drugs. One study investigated the aneuploidogenic potential (ability to cause chromosomal abnormalities) of Taxol using a diploid strain of A. nidulans. [] This research showed that specific concentrations of Taxol could indeed induce aneuploidy in this fungal model. []

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